Sub-Nanomolar Pan-Caspase Potency Surpasses Q-VD-OPh and Z-VAD-FMK
Emricasan inhibits caspase-9 with an IC50 of 0.3 nM and caspase-1 with 0.4 nM, with IC50 values across seven human caspases spanning 0.3–20 nM . By contrast, the tool compound Q-VD-OPh inhibits caspases 1, 3, 8, and 9 with IC50 values ranging from 25 to 400 nM , while the classic pan-caspase inhibitor Z-VAD-FMK displays IC50 values between 1.5 µM and 5.8 mM depending on the enzyme and cell type . This represents approximately a 10- to 100-fold greater potency for emricasan over Q-VD-OPh and over 1,000-fold greater potency compared to Z-VAD-FMK.
| Evidence Dimension | Caspase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50: caspase-9 0.3 nM, caspase-1 0.4 nM, caspase-3 2 nM, caspase-6 4 nM, caspase-7 6 nM, caspase-8 6 nM, caspase-2 20 nM |
| Comparator Or Baseline | Q-VD-OPh: IC50 25–400 nM (caspases 1,3,8,9); Z-VAD-FMK: IC50 1,500–5,800,000 nM (caspases 1–10) |
| Quantified Difference | Emricasan ~10–100× more potent than Q-VD-OPh; >1,000× more potent than Z-VAD-FMK; sub-nanomolar activity on caspase-9 (0.3 nM) not achieved by either comparator |
| Conditions | Recombinant human caspase enzyme assays with fluorogenic substrates; data compiled from multiple independent studies |
Why This Matters
Higher potency enables lower dosing, reduces off-target effects from excess compound, and provides more complete target engagement in cell-based and in vivo models.
